

An In-depth Technical Guide on Ligand Binding to Cereblon

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Compound of Interest

Compound Name: (E)-CLX-0921

Cat. No.: B1682891

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Disclaimer: As of December 2025, publicly available scientific literature does not contain quantitative data on the binding affinity of **(E)-CLX-0921** to the Cereblon (CRBN) protein. The following guide provides a comprehensive overview of the well-established principles of ligand binding to Cereblon, utilizing known modulators as examples to illustrate the methodologies and concepts requested. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Cereblon and Ligand Interaction

Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^{CRBN}). This complex is a crucial component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Small molecule ligands, such as immunomodulatory drugs (IMiDs) and novel Cereblon E3 ligase modulators (CELMoDs), can bind to Cereblon and alter its substrate specificity. This "molecular glue" mechanism leads to the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural targets of the CRL4^{CRBN} complex, a process known as targeted protein degradation. This has become a powerful strategy in drug discovery, particularly for targeting proteins previously considered "undruggable."

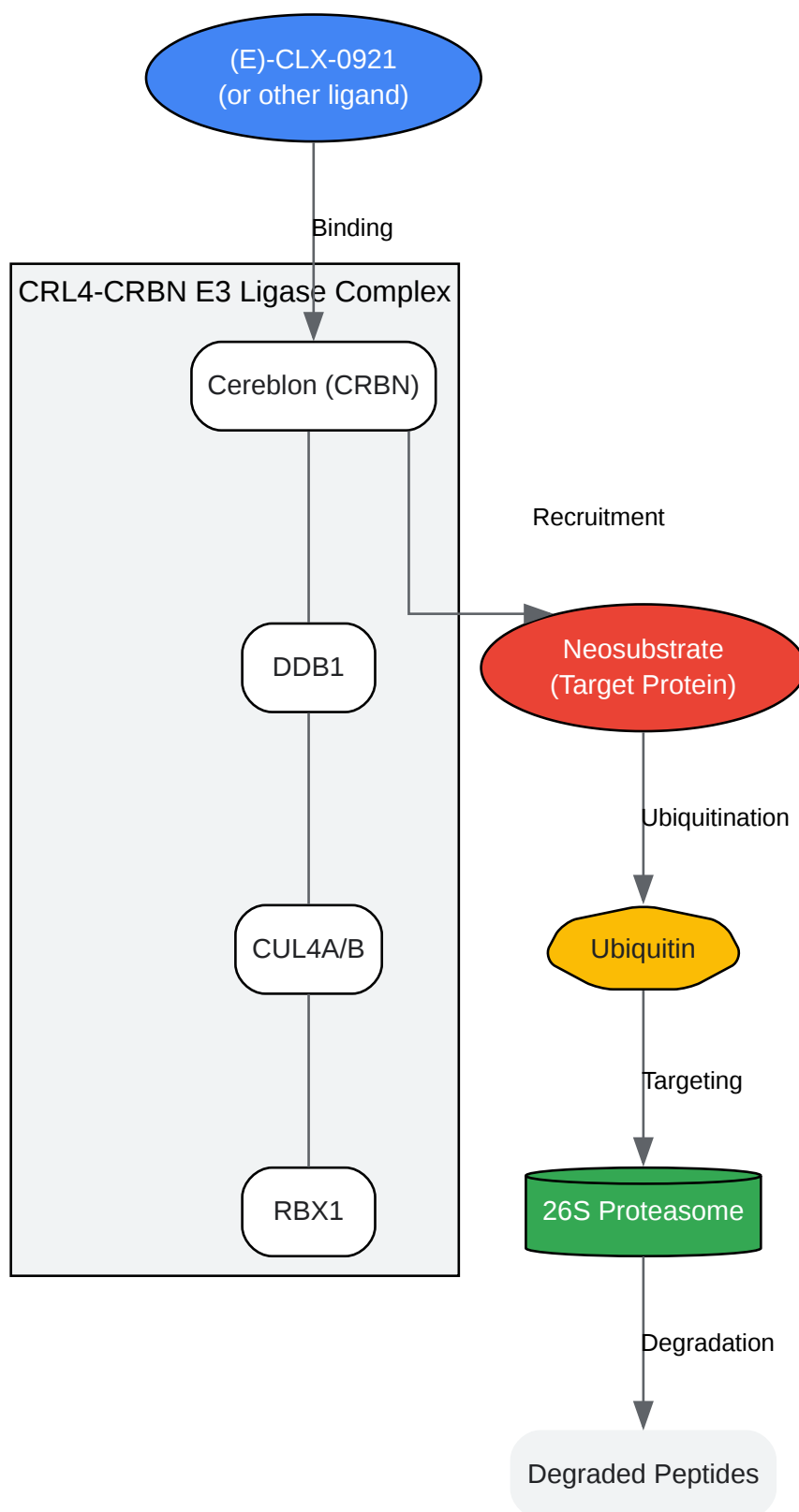
Quantitative Binding Affinity Data for Known Cereblon Ligands

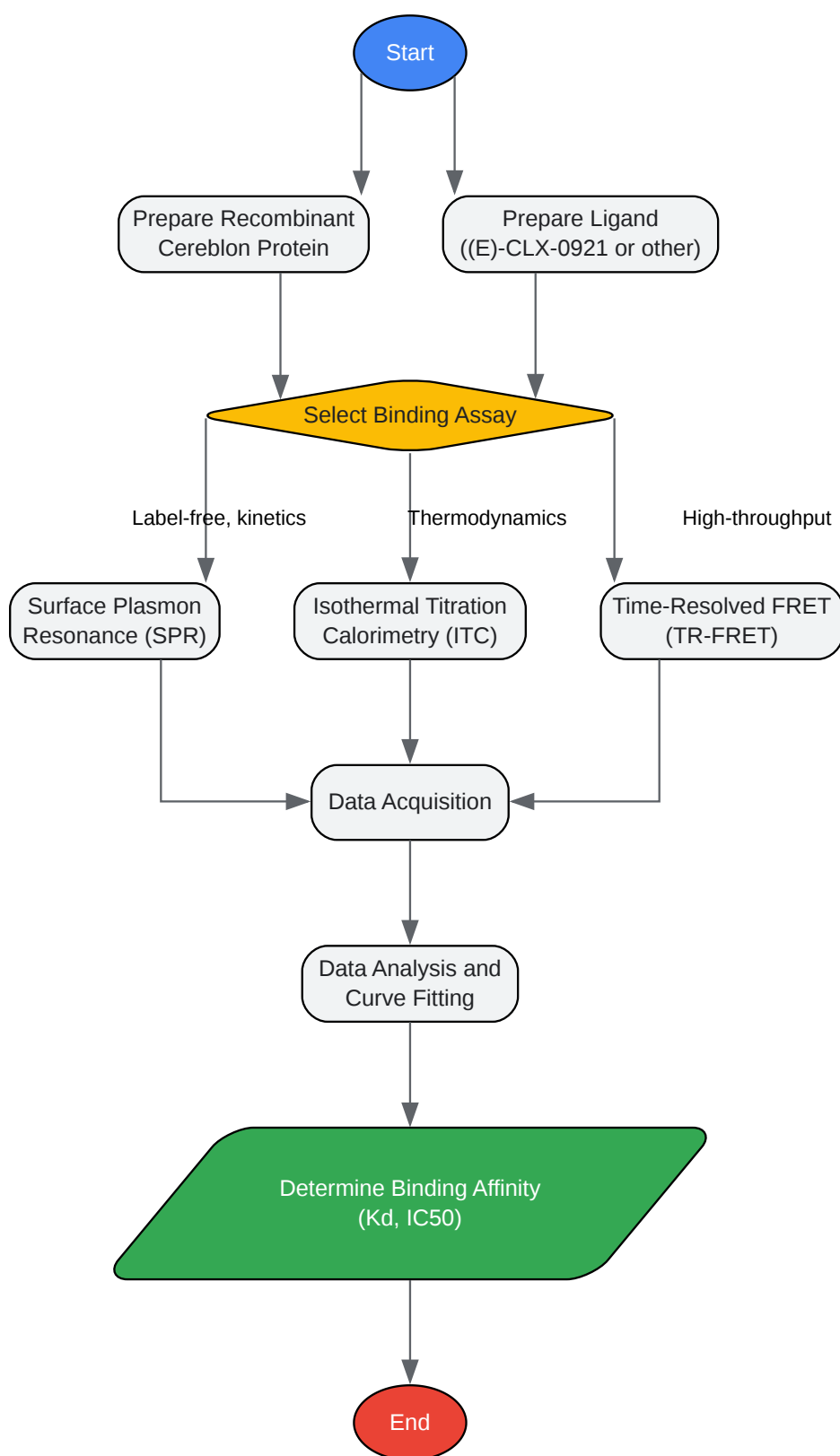
The binding affinity of a ligand to Cereblon is a critical determinant of its potency and efficacy. This is typically expressed as the dissociation constant (K_d), the inhibition constant (K_i), or the half-maximal inhibitory concentration (IC_{50}). Lower values indicate a stronger binding affinity. The table below summarizes the binding affinities of several well-characterized Cereblon ligands.

Compound	Assay Type	Binding Affinity (K_d or IC_{50})	Reference
Thalidomide	Surface Plasmon Resonance (SPR)	~250 nM (K_d)	[1]
Lenalidomide	Time-Resolved FRET (TR-FRET)	1.5 μ M (IC_{50})	[1]
Pomalidomide	Time-Resolved FRET (TR-FRET)	1.2 μ M (IC_{50})	[1]
Iberdomide (CC-220)	Competitive TR-FRET	60 nM (IC_{50})	N/A

Signaling Pathway

The binding of a ligand to Cereblon initiates the process of targeted protein degradation. The ligand-bound Cereblon recruits a neosubstrate protein to the CRL4^{CRBN} E3 ligase complex, leading to the ubiquitination and subsequent degradation of the neosubstrate by the proteasome.





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References

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